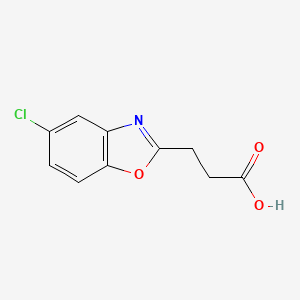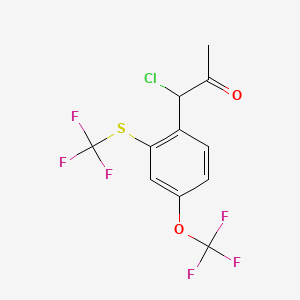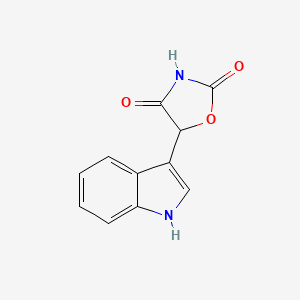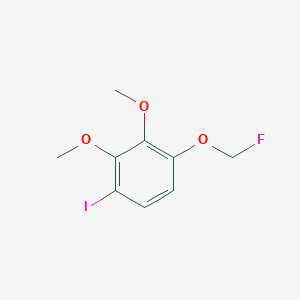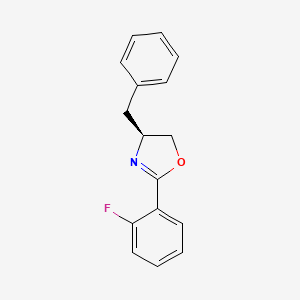
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is a synthetic organic compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a cyclopropyl ring, and a hydroxymethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Cyclopropyl Intermediate: The protected glycine is then reacted with a cyclopropyl derivative, such as cyclopropylcarbinol, under acidic or basic conditions to form the cyclopropyl intermediate.
Esterification: The intermediate is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products Formed
Oxidation: Carboxylic acid derivative
Reduction: Alcohol derivative
Substitution: Free amine
科学研究应用
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The cyclopropyl ring and hydroxymethyl group may play crucial roles in these interactions by providing steric and electronic properties that influence binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl N-(tert-butoxycarbonyl)glycinate: Lacks the cyclopropyl and hydroxymethyl groups.
Ethyl N-(1-(hydroxymethyl)cyclopropyl)glycinate: Lacks the Boc protecting group.
Ethyl N-(tert-butoxycarbonyl)-N-(cyclopropyl)glycinate: Lacks the hydroxymethyl group.
Uniqueness
Ethyl N-(tert-butoxycarbonyl)-N-(1-(hydroxymethyl)cyclopropyl)glycinate is unique due to the combination of the Boc protecting group, cyclopropyl ring, and hydroxymethyl group. This unique structure imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research and industrial applications.
属性
分子式 |
C13H23NO5 |
|---|---|
分子量 |
273.33 g/mol |
IUPAC 名称 |
ethyl 2-[[1-(hydroxymethyl)cyclopropyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
InChI |
InChI=1S/C13H23NO5/c1-5-18-10(16)8-14(13(9-15)6-7-13)11(17)19-12(2,3)4/h15H,5-9H2,1-4H3 |
InChI 键 |
MUJCOKGAKCTSKZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C(=O)OC(C)(C)C)C1(CC1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



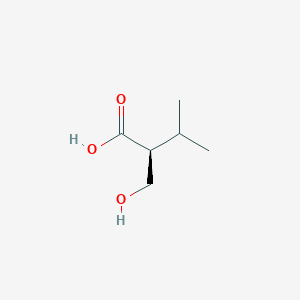
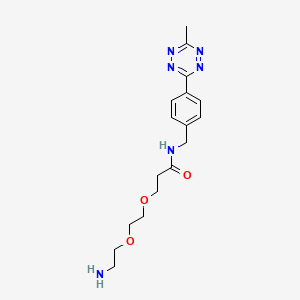
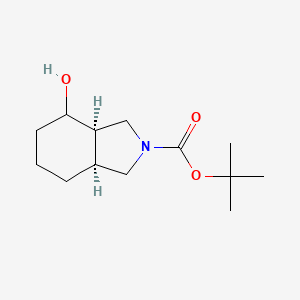
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1-methylethyl)-](/img/structure/B14039208.png)

![4'-(Cyclopropylmethyl)-N-methyl-2-(methylthio)-[4,5'-bipyrimidin]-2'-amine](/img/structure/B14039225.png)
